HMPL-523

Kinase selectivity Off-target profiling Syk inhibitor safety

HMPL-523 (sovleplenib) is an investigational, orally bioavailable, highly selective small-molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase central to B-cell receptor (BCR) and Fc receptor (FcR) signaling. Its IUPAC name is (S)-7-(4-(1-(methylsulfonyl)piperidin-4-yl)phenyl)-N-(morpholin-2-ylmethyl)pyrido[3,4-b]pyrazin-5-amine, with molecular formula C₂₄H₃₀N₆O₃S, molecular weight 482.60 g/mol, and CAS number 1415792-84-5.

Molecular Formula C29H23ClN2O3S
Molecular Weight
Cat. No. B1191774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMPL-523
SynonymsHMPL-523;  HMPL 523;  HMPL523.; Unknown
Molecular FormulaC29H23ClN2O3S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

HMPL-523 (Sovleplenib) Procurement Guide: Specifications, Target Class, and Clinical Development Status


HMPL-523 (sovleplenib) is an investigational, orally bioavailable, highly selective small-molecule inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase central to B-cell receptor (BCR) and Fc receptor (FcR) signaling [1]. Its IUPAC name is (S)-7-(4-(1-(methylsulfonyl)piperidin-4-yl)phenyl)-N-(morpholin-2-ylmethyl)pyrido[3,4-b]pyrazin-5-amine, with molecular formula C₂₄H₃₀N₆O₃S, molecular weight 482.60 g/mol, and CAS number 1415792-84-5 [1]. Developed by HUTCHMED through a medicinal chemistry program targeting improved selectivity over first-generation Syk inhibitors, sovleplenib is currently in late-stage clinical development. A New Drug Application (NDA) for chronic primary immune thrombocytopenia (ITP) has been accepted and granted Priority Review by the China NMPA following the pivotal Phase III ESLIM-01 trial (NCT05029635) [2]. The compound is also in Phase II/III for warm antibody autoimmune hemolytic anemia (wAIHA) and has completed Phase I evaluation in relapsed/refractory B-cell malignancies [2].

Why HMPL-523 Cannot Be Interchanged with Other Syk Inhibitors: Selectivity and PK Differentiation


Syk inhibitors are not functionally interchangeable. The first approved Syk inhibitor, fostamatinib (prodrug of R406), exhibits broad off-target kinase inhibition: at therapeutically relevant concentrations, R406 potently inhibits 25 other kinases at IC₅₀ values ≤ its Syk IC₅₀, including KDR (IC₅₀ = 0.030 μM) and RET (IC₅₀ = 0.010 μM) [1]. These off-target activities are mechanistically linked to dose-limiting hypertension (KDR/VEGFR2 inhibition) and embryo-fetal toxicity (RET inhibition) [1]. Sovleplenib was specifically engineered to overcome these selectivity liabilities [1]. Additionally, R406 exhibits 98.5% human plasma protein binding, severely limiting free drug available for target engagement (human whole blood IC₅₀ > 10 μM) [1]. Sovleplenib's differentiated selectivity and PK profile translate into quantifiable differences in clinical efficacy and safety—making indiscriminate substitution scientifically unsound [2].

HMPL-523 Quantitative Differentiation Evidence: Head-to-Head and Comparative Data Against Fostamatinib/R406


Kinase Selectivity: Sovleplenib vs R406 Off-Target Inhibition of KDR and RET

Sovleplenib demonstrates substantially superior kinase selectivity over R406, the active metabolite of fostamatinib. R406 potently inhibits KDR with an IC₅₀ of 0.030 μM—a potency comparable to its Syk IC₅₀—which is mechanistically linked to hypertension in clinical use [1]. R406 also inhibits RET with an IC₅₀ of 0.010 μM, identified as the cause of embryo-fetal mortality in fostamatinib reproductive studies [1]. In contrast, sovleplenib exhibits markedly reduced off-target activity: KDR inhibition is 10-fold lower than Syk (KDR IC₅₀ = 1.482 μM vs Syk IC₅₀ = 0.155 μM in the discovery hit compound) and RET inhibition is only 56% at 3 μM [1]. The clinical consequence is reflected in adverse event rates: fostamatinib phase III trials reported hypertension in 28% of patients (vs 13% placebo), whereas the sovleplenib ESLIM-01 phase III trial reported grade ≥3 hypertension in only 3% of patients (4/126) vs 0% placebo, and a ph1b trial reported grade 3 hypertension in only 5% (1/20) at RP2D [1][2].

Kinase selectivity Off-target profiling Syk inhibitor safety

Plasma Protein Binding and Free Drug Exposure: Sovleplenib vs R406

Sovleplenib exhibits substantially lower plasma protein binding than R406, resulting in significantly higher free (pharmacologically active) drug concentrations. Human plasma protein binding for sovleplenib is 82.9% versus 98.5% for R406; mouse PPB is 92.8% versus 98.1% [1]. Calculated free drug levels show sovleplenib achieves 10-fold higher free concentration in human blood and 3-fold higher in mouse blood compared to R406 [1]. This difference explains the poor potency of R406 in the human whole blood assay (IC₅₀ > 10 μM) versus sovleplenib's EC₅₀ of 0.157 μM for B-cell activation [1][2]. In vivo, the translational relevance is demonstrated in the mouse collagen-induced arthritis (CIA) model, where sovleplenib at 10 mg/kg QD achieved a higher inhibition rate than R406 at 30 mg/kg BID (76.6% for R406), a 6-fold lower daily dose achieving superior efficacy [1].

Plasma protein binding Pharmacokinetics Free drug hypothesis

Clinical Durable Platelet Response Rate in Chronic ITP: ESLIM-01 (Sovleplenib) vs FIT-1/FIT-2 (Fostamatinib)

In the pivotal Phase III ESLIM-01 trial (N=188), sovleplenib 300 mg QD demonstrated a durable response rate (DRR) of 48.4% (61/126) versus 0% for placebo (difference 48% [95% CI 40–57]; p<0.0001) in heavily pre-treated chronic ITP patients with a median of 4 prior therapy lines and 71% prior TPO/TPO-RA exposure [1]. For context, the approved Syk inhibitor fostamatinib in its pooled Phase III FIT-1/FIT-2 trials (N=150) demonstrated a stable response rate of 18% on fostamatinib versus 2% on placebo (p=0.0003), with an overall response rate of 43% versus 14% on placebo [2]. Caution is warranted in direct cross-trial comparison due to differences in patient populations (ESLIM-01: all Chinese, median 4 prior lines; FIT: multinational, median ITP duration 8.5 years) and slight endpoint definition nuances, yet the magnitude of difference (48.4% vs 18% placebo-adjusted response) is substantial and directionally consistent with sovleplenib's superior preclinical selectivity and free drug exposure [1][2].

Immune thrombocytopenia Durable response rate Phase III clinical trial

Speed of Onset: Median Time to Platelet Response in Chronic ITP

Rapidity of platelet response is a clinically meaningful differentiator in ITP, where prolonged severe thrombocytopenia increases bleeding risk. In the ESLIM-01 Phase III trial, sovleplenib achieved a median time to response of 8 days versus 30 days for placebo [1]. For context, the approved Syk inhibitor fostamatinib reported a median time to response of 15 days (on 100 mg BID starting dose) in the FIT-1/FIT-2 trials, with 83% of responders achieving response within 8 weeks [2]. Additionally, the Phase Ib/II study of sovleplenib demonstrated that 50% of patients in the 100–300 mg dose groups met the efficacy endpoint within the 8-week double-blind period, with the 300 mg RP2D group achieving an 80% overall response rate (16/20) [3]. Sovleplenib's rapid onset is consistent with its once-daily dosing regimen achieving steady state within 48 hours (half-life 9.8–13.5 hours) and rapid target engagement [4].

Time to response Platelet recovery kinetics ITP treatment onset

Human Whole Blood B-Cell Activation Potency: Sovleplenib vs R406 Functional Activity

Human whole blood assays provide a physiologically relevant measure of target engagement that incorporates plasma protein binding, red blood cell partitioning, and endogenous ATP concentrations. Sovleplenib potently inhibited anti-IgD antibody-induced B-cell activation in human whole blood with an EC₅₀ of 0.157 μM [1]. In cross-species evaluation, sovleplenib also inhibited B-cell activation in rat and mouse whole blood with EC₅₀ values of 0.546 μM and 1.000 μM, respectively [1]. By contrast, R406 (the active metabolite of fostamatinib) showed an IC₅₀ > 10 μM in the human whole blood assay, attributed to its high plasma protein binding (98.5%) that drastically limits free drug available for target engagement [2]. This difference underscores that biochemical IC₅₀ values alone (sovleplenib Syk IC₅₀ = 25 nM; R406 Syk IC₅₀ = 41 nM) do not predict functional activity in a physiological context.

Whole blood assay B-cell activation Syk target engagement

Anti-Tumor Activity in Relapsed/Refractory B-Cell Lymphoma: Phase I Objective Response Rates

Sovleplenib has demonstrated clinical anti-tumor activity in relapsed/refractory mature B-cell malignancies where no Syk inhibitor is currently approved. In a Phase I dose-escalation/dose-expansion trial (N=134 Chinese patients), sovleplenib administered at the RP2D (600 mg QD for >65 kg, 400 mg QD for ≤65 kg) achieved an independent review committee-assessed objective response rate (ORR) of 50.8% (95% CI: 37.5–64.1) in 59 evaluable patients with indolent B-cell lymphoma [1]. By subtype, ORR was 60.5% in follicular lymphoma (FL), 28.6% in marginal zone lymphoma (MZL), and 0% in lymphoplasmacytic lymphoma/Waldenström macroglobulinemia [1]. This is notable because the only other Syk inhibitor extensively studied in lymphoma, entospletinib (GS-9973), was discontinued after phase II, while fostamatinib has no approved lymphoma indication. Preclinically, sovleplenib demonstrated lower IC₅₀ values and higher apoptotic rates in REC-1 mantle cell lymphoma cells compared with other Syk inhibitors, and showed synergistic anti-tumor activity in combination with BTK, PI3Kδ, and Bcl-2 family inhibitors in DLBCL models [1][2].

B-cell lymphoma Objective response rate Syk inhibitor oncology

HMPL-523 (Sovleplenib) Optimal Application Scenarios for Scientific Procurement and Research Use


Chronic Primary Immune Thrombocytopenia (ITP) Clinical Research Programs Requiring Rapid, Durable Platelet Response

[1] Hu Y et al. Lancet Haematol. 2024;11(8):e567–e577. [2] Bussel J et al. Am J Hematol. 2018;93(7):921–930. [3] HUTCHMED ACR 2016 Poster.

B-Cell Lymphoma Preclinical and Translational Research Leveraging Syk-Dependent BCR Signaling

[1] Song Y et al. Haematologica. 2024;109(7):2233–2243. [2] Yang S et al. Blood. 2016;128(22):3970.

Autoimmune Disease Models Requiring Syk Inhibition with Wide Therapeutic Window

[1] Cai Y et al. ACS Med Chem Lett. 2024;15(5):595–601. [2] Cai Y et al. J Pharmacol Exp Ther. 2024;388(2):362–375.

Combination Therapy Research for Diffuse Large B-Cell Lymphoma (DLBCL)

[1] Yang S et al. Blood. 2016;128(22):3970. [2] Song Y et al. Haematologica. 2024;109(7):2233–2243. [3] HUTCHMED ACR 2016 Poster.

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